5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
The compound “5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a furan ring, a carboxamide group (-CONH2), an oxadiazole ring, and a trimethoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nitration, amide coupling, and heterocycle formation . The trimethoxyphenyl group could potentially be introduced via a reaction with a trimethoxybenzene derivative .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The trimethoxyphenyl group is a six-membered benzene ring with three methoxy groups (-OCH3) attached . The oxadiazole is a five-membered ring containing three carbon atoms and two nitrogen atoms . The furan is a five-membered ring with four carbon atoms and one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of several reactive groups. For example, the nitro group could potentially undergo reduction to form an amine, and the carboxamide could participate in various condensation reactions .
Scientific Research Applications
Carcinogenicity and Biological Effects
- 5-Nitrofurans, a category to which the compound belongs, have been studied for their carcinogenic properties. Notably, the study by Cohen et al. (1975) investigated the carcinogenicity of eight 5-nitrofurans with heterocyclic substituents, finding that these compounds induced a high incidence of tumors in various tissues in rats (Cohen et al., 1975).
Chemical and Biological Properties of Oxadiazoles
- The 1,3,4-oxadiazole ring, a component of the compound, has been extensively studied. Siwach and Verma (2020) highlight that 1,3,4-oxadiazoles are significant in drug development due to their wide range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Siwach & Verma, 2020).
Synthesis and Antimicrobial Properties
- Jafari et al. (2017) studied the synthesis of 2,5 disubstituted 1,3,4-oxadiazole derivatives, demonstrating their notable antibacterial and antifungal activities, particularly against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Future Directions
Properties
IUPAC Name |
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8/c1-24-10-6-8(7-11(25-2)13(10)26-3)15-18-19-16(28-15)17-14(21)9-4-5-12(27-9)20(22)23/h4-7H,1-3H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSPXGNKEXUPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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